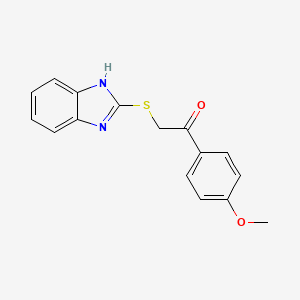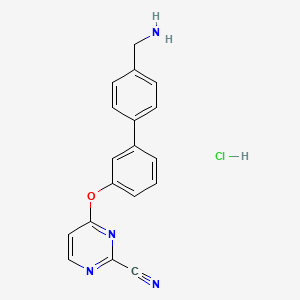
Cysteine Protease inhibitor (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cysteine Protease inhibitors are crucial for regulating proteolysis in living organisms under physiological and pathological conditions . They are an important tool of nature to regulate and control proteolysis . Cysteine proteases react via a nucleophilic reaction mechanism that involves a cysteine residue and the proton of a proximal histidine .
Synthesis Analysis
The synthesis of a novel covalent inhibitor of cysteine proteases has been reported, where the epoxide has been replaced by the iodoacetyl functional group . This molecule is similar in action to E-64 and DCG-04, the commonly applied inhibitors .
Molecular Structure Analysis
The structural data indicate that the protein fold is not a major obstacle for the evolution of a protease inhibitor . It appears that nature can convert almost any starting fold into an inhibitor of a protease .
Chemical Reactions Analysis
Cysteine proteases react via a nucleophilic reaction mechanism that involves a cysteine residue and the proton of a proximal histidine . The first step is deprotonation of a thiol in the enzyme’s active site by a histidine residue .
Physical And Chemical Properties Analysis
Cysteine proteases are one of the five major classes of proteolytic enzymes . They constitute the biocatalysts, which hydrolyze peptide bonds in various proteins .
Aplicaciones Científicas De Investigación
- Cysteine proteases play a crucial role in viral replication. Inhibitors targeting these proteases can potentially suppress viral infections. Researchers have explored the use of CysteineproteaseinhibitorHCl in inhibiting proteases of viruses like HIV, hepatitis C, and SARS-CoV-2 .
Antiviral Research
Mecanismo De Acción
Target of Action
Cysteine Protease Inhibitor Hydrochloride primarily targets cysteine proteases , a class of proteolytic enzymes . These enzymes are involved in various biological processes, including extracellular matrix turnover, antigen presentation, digestion, immune invasion, hemoglobin hydrolysis, parasite invasion, and egress . They play a key role in the regulation of cellular status and protein function, particularly in cancer metabolism and cancer cell survival .
Mode of Action
Cysteine Protease Inhibitor Hydrochloride interacts with its targets by binding to the active site of cysteine proteases, thereby inhibiting their activity . The inhibitor prevents unwanted digestion by acting as an endogenous inhibitor of the mature enzyme . The prodomain of the enzyme, which is necessary for the activation of the mature enzyme, is removed through different modes .
Biochemical Pathways
Cysteine Protease Inhibitor Hydrochloride affects various biochemical pathways. It regulates the processing of transglutaminases, crucial in the biochemical pathway responsible for regulating the cross-linking and desquamation of the stratum corneum . It also plays a role in the regulation of programmed cell death in plants . The inhibitor’s action on cysteine proteases can lead to the complete proteolysis of cell adhesive structures, notably the desmogleins .
Pharmacokinetics
It’s known that the inhibitor can block the active site of cysteine proteases , suggesting that it can interact directly with its target enzymes in the body.
Result of Action
The action of Cysteine Protease Inhibitor Hydrochloride leads to various molecular and cellular effects. By inhibiting cysteine proteases, it can prevent the excessive cleavage of antigenic epitopes , regulate the balance between the loss of the outer squames and mitosis of the cells in the basal cell layer , and block programmed cell death triggered by oxidative stress . Uncontrolled proteolytic activity, which can lead to abnormal hair follicle formation and deleterious effects on the skin barrier function, can be prevented by the inhibitor .
Action Environment
The action, efficacy, and stability of Cysteine Protease Inhibitor Hydrochloride can be influenced by various environmental factors. It’s known that cysteine proteases are present in all living organisms , suggesting that the inhibitor’s action might be influenced by the biological environment in which these enzymes are present.
Direcciones Futuras
Cysteine proteases are promising drug targets for various diseases . The prodomain acts as an endogenous inhibitor of the mature enzyme . For activation of the mature enzyme, removal of the prodomain is necessary and achieved by different modes . Future prospects include targeting diseases caused by parasites and focusing on specific active site-directed “warheads” already proven efficacious for targeting other disease processes involving homologous cysteine proteases .
Propiedades
IUPAC Name |
4-[3-[4-(aminomethyl)phenyl]phenoxy]pyrimidine-2-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O.ClH/c19-11-13-4-6-14(7-5-13)15-2-1-3-16(10-15)23-18-8-9-21-17(12-20)22-18;/h1-10H,11,19H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZJROVPTNXLPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC(=NC=C2)C#N)C3=CC=C(C=C3)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cysteine Protease inhibitor (hydrochloride) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

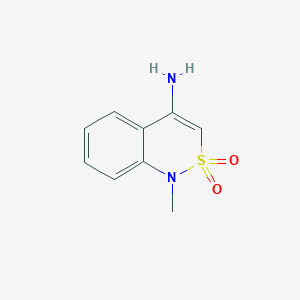
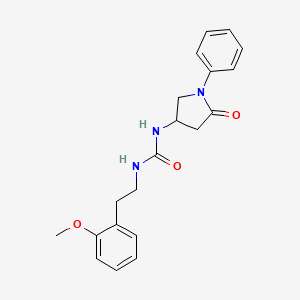
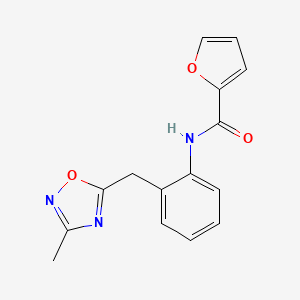
![6-methyl-N-(3-methylphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2631169.png)
![1,3,6-trimethyl-5-((pyridin-3-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2631172.png)
![2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(4-fluorophenyl)methoxy]pyran-4-one](/img/structure/B2631174.png)
![1-[3-(2-methoxyphenoxy)propyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B2631175.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]thio}acetamide](/img/structure/B2631176.png)
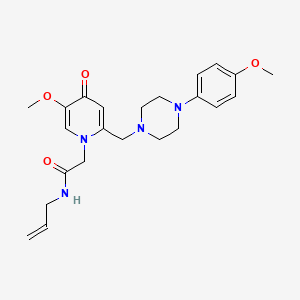
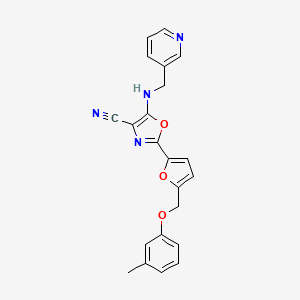
![2-((4-Fluorophenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2631180.png)
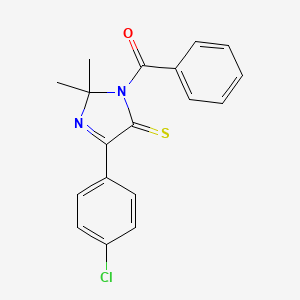
![(Z)-2-(2-fluorobenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2631182.png)
